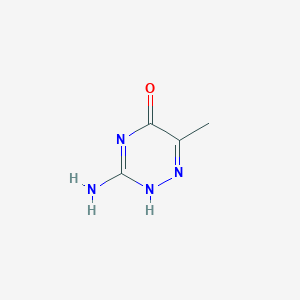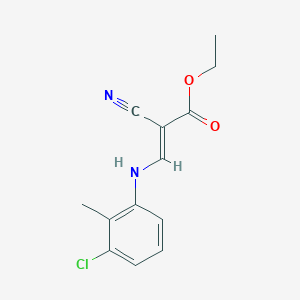
3-amino-6-methyl-2H-1,2,4-triazin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-6-methyl-2H-1,2,4-triazin-5-one: is a heterocyclic compound belonging to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The structure of this compound consists of a triazine ring with an amino group at the 3-position, a methyl group at the 6-position, and a keto group at the 5-position. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of other chemical entities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-6-methyl-2H-1,2,4-triazin-5-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-amino-1,2,4-triazine with methylating agents can yield the desired compound. Another method involves the condensation of guanidine derivatives with diketones, followed by cyclization to form the triazine ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 3-amino-6-methyl-2H-1,2,4-triazin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted triazines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-amino-6-methyl-2H-1,2,4-triazin-5-one is used as a building block for the synthesis of more complex molecules
Biology: The compound has shown promise in biological studies due to its potential antimicrobial and anticancer activities. Researchers are investigating its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicine, derivatives of this compound are being explored for their potential as drug candidates. Their ability to inhibit specific enzymes and receptors makes them attractive for the development of new treatments for various diseases.
Industry: Industrially, the compound is used in the production of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 3-amino-6-methyl-2H-1,2,4-triazin-5-one involves its interaction with specific molecular targets. For instance, in biological systems, the compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biochemical pathways, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and the derivative of the compound being studied.
Comparación Con Compuestos Similares
3-amino-1,2,4-triazine: Similar in structure but lacks the methyl and keto groups.
6-methyl-1,2,4-triazine-3,5-dione: Contains a similar triazine ring but with different substituents.
4-amino-6-methyl-1,2,4-triazine-3,5(2H,4H)-dione: Another derivative with a similar core structure.
Uniqueness: 3-amino-6-methyl-2H-1,2,4-triazin-5-one is unique due to the presence of both an amino group and a keto group on the triazine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
3-amino-6-methyl-2H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c1-2-3(9)6-4(5)8-7-2/h1H3,(H3,5,6,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZDBNSBFWYPFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=NC1=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NNC(=NC1=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 6-methyl-4-[(2-morpholin-4-ylethyl)amino]quinoline-3-carboxylate](/img/structure/B7743038.png)

![N-[2-(4-tert-butylphenyl)quinazolin-4-yl]-N',N'-dimethylpropane-1,3-diamine;hydrochloride](/img/structure/B7743053.png)


![4-[(6-Ethoxy-2-methylquinolin-4-yl)amino]phenol;hydrochloride](/img/structure/B7743085.png)
![1-[3-[(6-Ethoxy-2-methylquinolin-4-yl)amino]phenyl]ethanone;hydrochloride](/img/structure/B7743088.png)
![4-[(6-Ethoxy-2-methylquinolin-4-yl)amino]benzoic acid;hydrochloride](/img/structure/B7743091.png)

![3-[(E)-[(Z)-(3-amino-4-methyl-1,3-thiazol-2-ylidene)hydrazinylidene]methyl]phenol](/img/structure/B7743110.png)
![N-[2-(4-methylphenyl)-4-quinazolinyl]-N-phenethylamine](/img/structure/B7743127.png)


![(Z)-2-cyano-3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-N-(furan-2-ylmethyl)acrylamide](/img/structure/B7743138.png)
